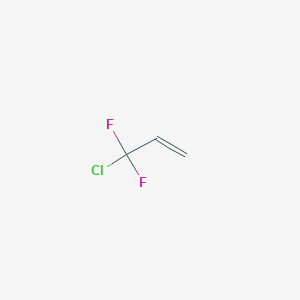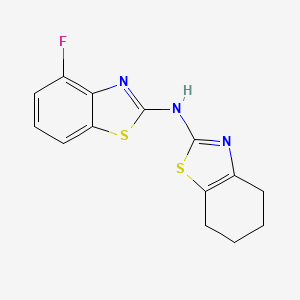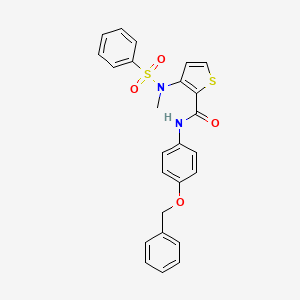
3-クロロ-3,3-ジフルオロプロプ-1-エン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-3,3-difluoroprop-1-ene is a halogenated compound with the molecular formula C₃H₃ClF₂ and a molecular weight of 112.50 g/mol . It is also known by its alternate name, 3-Difluoro-3-chloro-1-propene . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学的研究の応用
3-Chloro-3,3-difluoroprop-1-ene has several applications in scientific research. It is used as a biochemical reagent in proteomics research . Additionally, it serves as a precursor in the synthesis of more complex organic compounds, which can be used in various fields such as medicinal chemistry and materials science . Its unique chemical properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies .
作用機序
Target of Action
It is used as a building block for the synthesis of various organosilicon compounds . It’s also used in the semiconductor industry as a precursor for the deposition of silicon oxide and silicon nitride thin films .
Mode of Action
It’s likely that it undergoes chemical reactions to form the desired compounds in the synthesis of organosilicon compounds and in the deposition of silicon oxide and silicon nitride thin films .
Biochemical Pathways
Given its use in the synthesis of organosilicon compounds and semiconductor manufacturing, it’s likely involved in complex chemical reactions and processes .
Result of Action
Its use in the synthesis of organosilicon compounds and the deposition of silicon oxide and silicon nitride thin films suggests it plays a crucial role in these processes .
生化学分析
Biochemical Properties
3-Chloro-3,3-difluoroprop-1-ene plays a significant role in biochemical reactions due to its reactive halogen groups. It interacts with various enzymes and proteins, potentially modifying their activity. For instance, the compound can act as an inhibitor or activator of certain enzymes, depending on the nature of the interaction. The presence of chlorine and fluorine atoms in 3-Chloro-3,3-difluoroprop-1-ene allows it to form strong bonds with biomolecules, influencing their structure and function .
Cellular Effects
The effects of 3-Chloro-3,3-difluoroprop-1-ene on cells are diverse and depend on the cell type and concentration of the compound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to 3-Chloro-3,3-difluoroprop-1-ene may lead to changes in the expression of genes involved in stress responses and metabolic pathways. Additionally, the compound can affect cellular processes such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Chloro-3,3-difluoroprop-1-ene exerts its effects through various mechanisms. It can bind to specific sites on enzymes and proteins, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, 3-Chloro-3,3-difluoroprop-1-ene can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-3,3-difluoroprop-1-ene can change over time. The compound’s stability and degradation are important factors to consider. Over time, 3-Chloro-3,3-difluoroprop-1-ene may degrade into other products, which can have different effects on cellular function. Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 3-Chloro-3,3-difluoroprop-1-ene vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, including respiratory irritation, skin irritation, and eye irritation . These effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
3-Chloro-3,3-difluoroprop-1-ene is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. Understanding the metabolic pathways of 3-Chloro-3,3-difluoroprop-1-ene is essential for elucidating its biochemical and cellular effects .
Transport and Distribution
Within cells and tissues, 3-Chloro-3,3-difluoroprop-1-ene is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation in different cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 3-Chloro-3,3-difluoroprop-1-ene is an important factor in determining its effects. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its activity and interactions with other biomolecules, ultimately influencing cellular processes .
準備方法
The preparation of 3-Chloro-3,3-difluoroprop-1-ene involves several synthetic routes. One common method includes the dehydrochlorination reaction of 1,1,1,3,3-pentachloropropane . This reaction typically requires specific catalysts and reaction conditions to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
化学反応の分析
3-Chloro-3,3-difluoroprop-1-ene undergoes various chemical reactions, including substitution and addition reactions. For instance, it can participate in free radical addition reactions, where free radicals add to the unsaturated system of the compound . Common reagents used in these reactions include Grignard reagents and organometallic compounds . The major products formed from these reactions depend on the specific reagents and conditions used but often include more complex halogenated compounds .
類似化合物との比較
3-Chloro-3,3-difluoroprop-1-ene can be compared with other halogenated propene compounds such as 1-chloro-3,3,3-trifluoropropene and 1,1,1,3,3-pentachloropropane . While these compounds share similar structural features, 3-Chloro-3,3-difluoroprop-1-ene is unique due to its specific combination of chlorine and fluorine atoms, which impart distinct chemical properties . This uniqueness makes it particularly useful in specialized research applications where specific reactivity patterns are desired .
特性
IUPAC Name |
3-chloro-3,3-difluoroprop-1-ene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF2/c1-2-3(4,5)6/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMNBSTXOCKKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(F)(F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.50 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421-03-4 |
Source


|
| Record name | 3-Chloro-3,3-difluoroprop-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2540604.png)
![8-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2540605.png)
![4-(2,5-dioxopyrrolidin-1-yl)-N-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2540606.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-difluorobenzamide](/img/structure/B2540608.png)
![3-amino-2,6-dimethyl-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2540609.png)
![1-(4-methylbenzenesulfonyl)-3-[5-(pyrazin-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B2540610.png)
![3-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)phenol](/img/structure/B2540611.png)


![2-[(2,4-Difluorophenyl)methoxy]benzaldehyde](/img/structure/B2540617.png)
![2-({6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2540619.png)
![(E)-N-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}hydroxylamine](/img/structure/B2540620.png)
![N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide](/img/structure/B2540621.png)
